
Hsp90-IN-S89
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsp90-IN-S89 is a heat shock protein 90 (Hsp90) potent enantiomer.
Wissenschaftliche Forschungsanwendungen
Hsp90 as an ATP-Dependent Chaperone
Hsp90, a molecular chaperone in eukaryotic cells, is essential for the folding of regulatory proteins and re-folding of stress-denatured polypeptides. Its mechanism of action involves ATP binding and hydrolysis, which are critical for its in vivo function. The ATPase activity of Hsp90 and the interaction with co-chaperones like p23 regulate the binding and release of substrate polypeptide from Hsp90. This establishes Hsp90 as an ATP-dependent chaperone (Obermann et al., 1998).
HSP90's Role in Protein Homeostasis
HSP90 facilitates the maturation of proteins, including kinases and transcription factors. It regulates various cellular functions and impacts normal biology, disease, and evolutionary processes. Recent studies have shed light on the transcriptional and biochemical regulation of HSP90 and its structural dynamics, which are crucial for acting on diverse client proteins (Taipale, Jarosz, & Lindquist, 2010).
HSP90 Chaperone Machinery in Cellular Processes
HSP90 is integral in proteostasis in eukaryotic cells, both under physiological and stress conditions. It's involved in DNA repair, development, immune response, and neurodegenerative disease. HSP90 interacts with several hundred protein substrates or 'clients' and a large number of co-chaperones, making it a significant regulator in many cellular processes (Schopf, Biebl, & Buchner, 2017).
Hsp90's Folding and Regulation Role
Hsp90 is essential for the folding and regulation of a subset of cytosolic proteins, especially those involved in cell cycle control and signal transduction. It acts with various co-chaperones to modulate substrate recognition and its ATPase cycle, contributing to a wide range of substrates (Picard, 2002).
Hsp90's Specificity for Tumor Cells
Hsp90 inhibitors like 17-AAG selectively target cancer cells due to Hsp90's higher binding affinity in tumor cells compared to normal cells. Tumor Hsp90 is in multi-chaperone complexes with high ATPase activity, while it is latent and uncomplexed in normal tissues. This suggests a therapeutic target for cancer treatment (Kamal et al., 2003).
Hsp90's ATPase-Coupled Conformational Changes
The ATPase-coupled mechanism of Hsp90 involves complex conformational changes and interactions with cochaperone proteins, crucial for activating various signaling proteins in the eukaryotic cell. However, the nature of changes induced in client proteins by Hsp90 remains largely unknown (Pearl & Prodromou, 2006).
Eigenschaften
CAS-Nummer |
1313379-34-8 |
|---|---|
Molekularformel |
C20H18FN5O |
Molekulargewicht |
363.4 |
IUPAC-Name |
(S)-2-Amino-7-(4-fluoro-2-pyridin-3-yl-phenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one oxime |
InChI |
InChI=1S/C20H18FN5O/c1-11-19-17(25-20(22)24-11)7-13(8-18(19)26-27)15-5-4-14(21)9-16(15)12-3-2-6-23-10-12/h2-6,9-10,13,27H,7-8H2,1H3,(H2,22,24,25)/b26-18+/t13-/m0/s1 |
InChI-Schlüssel |
KYIXUSLGFINPTC-WVFAEZDRSA-N |
SMILES |
CC(N=C(N)N=C1C[C@H](C2=CC=C(F)C=C2C3=CC=CN=C3)C/4)=C1C4=N\O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Hsp90-IN-S89; Hsp90INS89; Hsp90 IN S89; Hsp90IN-S89; Hsp90-INS89; Hsp90 IN-S89; Hsp90IN S89; S89; S 89; S-89 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




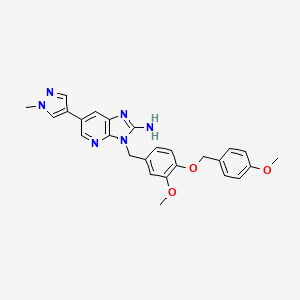
![Methyl 3-benzamido-5-(sec-butylamino)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B607908.png)

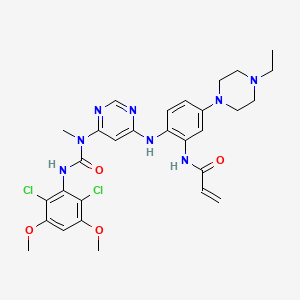
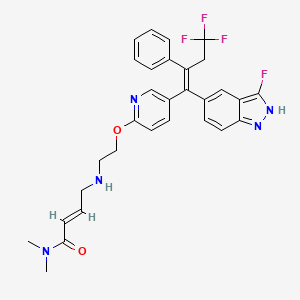
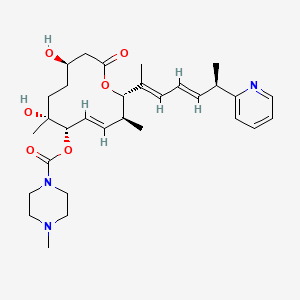

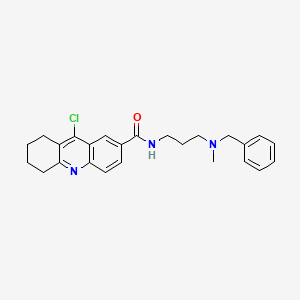
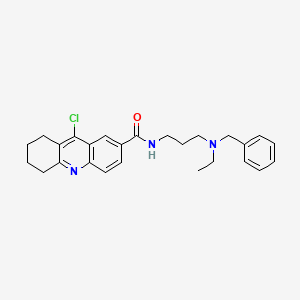
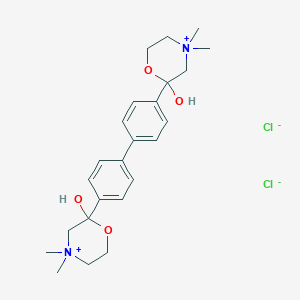
![N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B607924.png)